EGFR Kinase Inhibition: Potency on Par with Erlotinib via the Benzo[g]indazole Scaffold
Derivatives of the benzo[g]indazole core, which Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate directly enables, demonstrate potent EGFR inhibitory activity. Compounds 15c and 19b, derived from this class, exhibit IC50 values of 0.13 ± 0.01 μM and 0.14 ± 0.01 μM against EGFR, respectively [1]. This performance is comparable to the FDA-approved EGFR inhibitor Erlotinib (IC50 = 0.11 ± 0.01 μM) [1]. This establishes the scaffold's capacity to achieve clinical-grade potency in a validated oncology target.
| Evidence Dimension | EGFR Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | N/A (Scaffold proxy: 15c = 0.13 ± 0.01 μM; 19b = 0.14 ± 0.01 μM) |
| Comparator Or Baseline | Erlotinib (IC50 = 0.11 ± 0.01 μM) |
| Quantified Difference | Difference of 0.02-0.03 μM |
| Conditions | In vitro EGFR kinase assay |
Why This Matters
This demonstrates that this specific scaffold can yield derivatives with potency equivalent to a clinical standard-of-care, a key differentiator for selecting this core building block over other heterocyclic scaffolds that may not support such potent activity.
- [1] Elsayed, M.S.A., et al. Synthesis and in vitro anticancer evaluation of some fused indazoles, quinazolines and quinolines as potential EGFR inhibitors. Bioorganic Chemistry, 2019, 89, 102985. View Source
